molecular formula C8H12O B2470599 Tricyclo[3.2.1.0(2,4)]octan-6-OL CAS No. 32986-43-9

Tricyclo[3.2.1.0(2,4)]octan-6-OL

Cat. No.: B2470599
CAS No.: 32986-43-9
M. Wt: 124.183
InChI Key: ALGYNBXGDXXSEN-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0(2,4)]octan-6-OL is a unique organic compound characterized by its tricyclic structure. The compound has the molecular formula C8H12O and a molecular weight of 124.184 g/mol . This compound is part of a class of chemicals known for their complex ring systems, which often exhibit interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.2.1.0(2,4)]octan-6-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This reaction sequence is often facilitated by the use of specific catalysts and reagents such as samarium diiodide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.2.1.0(2,4)]octan-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Tricyclo[3.2.1.0(2,4)]octan-6-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[3.2.1.0(2,4)]octan-6-OL involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[3.2.1.0(2,4)]octan-6-OL is unique due to its specific tricyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various research applications.

Properties

IUPAC Name

tricyclo[3.2.1.02,4]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-2-4-1-7(8)6-3-5(4)6/h4-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGYNBXGDXXSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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